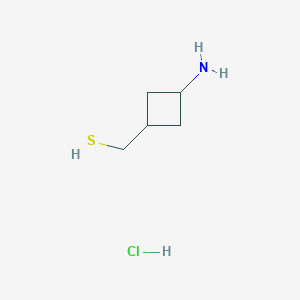
(3-Aminocyclobutyl)methanethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminocyclobutyl)methanethiol hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a methanethiol moiety, and it is commonly used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclobutyl)methanethiol hydrochloride typically involves the reaction of cyclobutylamine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process may include:
Reactor Type: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminocyclobutyl)methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, thiols
Substitution: Halogenated derivatives, substituted amines
Applications De Recherche Scientifique
(3-Aminocyclobutyl)methanethiol hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Aminocyclobutyl)methanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:
Binding to active sites: Inhibiting or activating enzyme functions.
Interacting with receptors: Modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylamine: Lacks the methanethiol group, making it less versatile in certain reactions.
Methanethiol: Lacks the aminocyclobutyl group, limiting its applications in biological studies.
Uniqueness
(3-Aminocyclobutyl)methanethiol hydrochloride is unique due to its combined aminocyclobutyl and methanethiol functionalities, allowing it to participate in a wide range of chemical and biological reactions.
Propriétés
Formule moléculaire |
C5H12ClNS |
|---|---|
Poids moléculaire |
153.67 g/mol |
Nom IUPAC |
(3-aminocyclobutyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H |
Clé InChI |
YTCAQUAUEGYGIG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)CS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



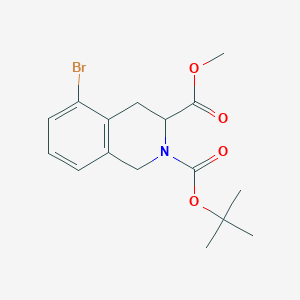
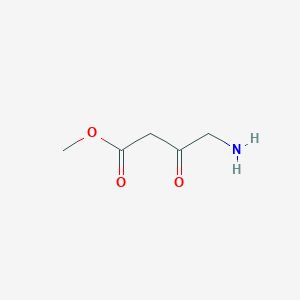

![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
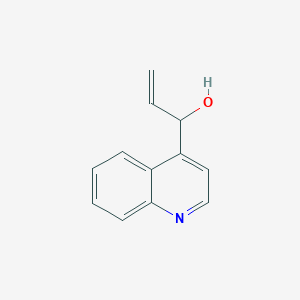

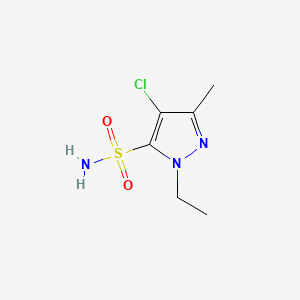
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
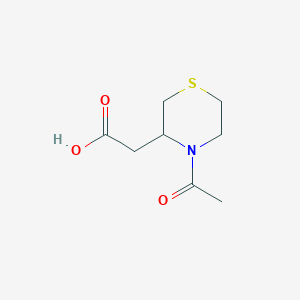
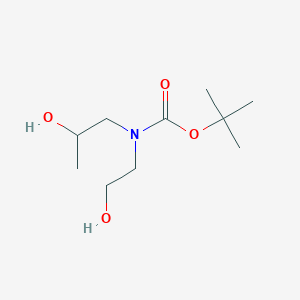

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
